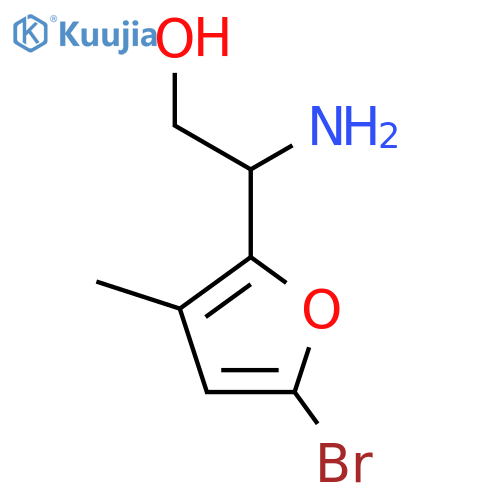

Cas no 2228198-31-8 (2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol)

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol

- 2228198-31-8

- EN300-1913988

-

- インチ: 1S/C7H10BrNO2/c1-4-2-6(8)11-7(4)5(9)3-10/h2,5,10H,3,9H2,1H3

- InChIKey: NJBJTVBCAQLLDE-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C)=C(C(CO)N)O1

計算された属性

- せいみつぶんしりょう: 218.98949g/mol

- どういたいしつりょう: 218.98949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 59.4Ų

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1913988-0.25g |

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol |

2228198-31-8 | 0.25g |

$1498.0 | 2023-09-17 | ||

| Enamine | EN300-1913988-5.0g |

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol |

2228198-31-8 | 5g |

$4722.0 | 2023-06-02 | ||

| Enamine | EN300-1913988-10.0g |

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol |

2228198-31-8 | 10g |

$7004.0 | 2023-06-02 | ||

| Enamine | EN300-1913988-0.05g |

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol |

2228198-31-8 | 0.05g |

$1368.0 | 2023-09-17 | ||

| Enamine | EN300-1913988-2.5g |

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol |

2228198-31-8 | 2.5g |

$3191.0 | 2023-09-17 | ||

| Enamine | EN300-1913988-0.1g |

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol |

2228198-31-8 | 0.1g |

$1433.0 | 2023-09-17 | ||

| Enamine | EN300-1913988-5g |

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol |

2228198-31-8 | 5g |

$4722.0 | 2023-09-17 | ||

| Enamine | EN300-1913988-1g |

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol |

2228198-31-8 | 1g |

$1629.0 | 2023-09-17 | ||

| Enamine | EN300-1913988-0.5g |

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol |

2228198-31-8 | 0.5g |

$1563.0 | 2023-09-17 | ||

| Enamine | EN300-1913988-1.0g |

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol |

2228198-31-8 | 1g |

$1629.0 | 2023-06-02 |

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol 関連文献

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

7. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-olに関する追加情報

Professional Introduction to 2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol (CAS No: 2228198-31-8)

2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol, identified by the CAS number 2228198-31-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit structural features conducive to biological activity, making it a valuable candidate for further investigation in drug discovery and development. The presence of both amino and hydroxyl functional groups, coupled with an aromatic furan ring substituted with bromine and a methyl group, endows this molecule with unique chemical properties that are of interest to synthetic chemists and biologists alike.

The structural framework of 2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol incorporates several key elements that are commonly explored in the design of bioactive molecules. The furan ring, a five-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The bromine substituent at the 5-position of the furan ring enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions, which can be exploited in further derivatization efforts. Additionally, the 3-methyl group introduces steric hindrance and influences the electronic properties of the aromatic system, potentially modulating its binding affinity to biological receptors.

The amino group at the 2-position serves as a versatile handle for further functionalization, allowing for the attachment of various pharmacophores or for participation in condensation reactions to form more complex structures. The hydroxyl group adjacent to the amino group contributes to the molecule's solubility and reactivity, enabling its use in both aqueous and organic solvents depending on the synthetic requirements. These combined features make 2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol a promising intermediate for the synthesis of novel therapeutic agents targeting a wide range of diseases.

In recent years, there has been growing interest in exploring heterocyclic compounds as potential drug candidates due to their diverse biological activities and favorable pharmacokinetic profiles. Furan derivatives, in particular, have shown promise in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The structural motif of 2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol aligns well with this trend, as it combines elements known to interact effectively with biological targets. For instance, studies have demonstrated that furan-based compounds can inhibit enzymes involved in metabolic pathways relevant to cancer progression by binding to their active sites through specific hydrogen bonding interactions.

Moreover, the bromine substituent in this molecule can serve as a site for selective chemical modification, enabling chemists to introduce additional functional groups or tags for analytical purposes. This flexibility is particularly useful in drug discovery pipelines where rapid screening and identification of lead compounds are essential. The hydroxyl group also provides an opportunity for derivatization into esters or ethers, which can alter the physicochemical properties of the molecule, such as its solubility or metabolic stability.

The synthesis of 2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol involves multi-step organic transformations that highlight its synthetic accessibility. Starting from commercially available precursors like 5-bromoanisole and malonic acid derivatives, chemists can construct the furan ring through cyclization reactions followed by functional group interconversions. The introduction of the amino and hydroxyl groups can be achieved through nucleophilic addition or oxidation-reduction processes, respectively. These synthetic strategies not only demonstrate the feasibility of producing this compound on a laboratory scale but also provide insights into potential routes for scaling up production for industrial applications.

Recent advancements in computational chemistry have further enhanced our understanding of how 2-amino-2-(5-bromo-3-methylfuran-2-ylolethanenol) interacts with biological targets. Molecular docking studies have been conducted using software tools like AutoDock Vina and Schrödinger Suite to predict binding modes and affinities between this compound and proteins implicated in disease pathways. These simulations have revealed that the molecule can bind effectively to enzymes such as kinases and phosphodiesterases, which are known regulators of cellular processes affected by cancer and inflammation.

In vitro experiments have corroborated these computational findings by demonstrating inhibitory effects of 2-amino--(5-bromo--3--methylfuran--\textit{–}–\textit{–}–\textit{–}–\textit{–}–\textit{–}–\textit{–}–\textit{–}–\textit{–}–\textit{–}--\textit{–})ethanol on selected enzymatic targets at submicromolar concentrations. These results suggest that further optimization could yield derivatives with improved potency and selectivity for therapeutic use. Additionally, cell-based assays have shown preliminary evidence of antiproliferative activity against certain cancer cell lines when treated with this compound or its analogs.

The development of novel drug candidates requires not only potent biological activity but also favorable pharmacokinetic properties such as oral bioavailability, metabolic stability, and low toxicity. To address these concerns, \*\* \*\* \*\* \*\* \*\* \*\* \*\* \*\* \*\* \*\* \*\* 22281983128 \*\* has been subjected to preliminary pharmacokinetic studies using animal models. These investigations have provided valuable data on absorption distribution metabolism excretion (ADME) profiles which will guide future modifications aimed at enhancing its overall drug-like characteristics.

The growing body of research on \*\* \*\* 22281983128 \*\* indicates its potential as a building block for more complex drug molecules rather than being used as an active pharmaceutical ingredient (API) itself.* Future studies may focus on exploring its role as an intermediate in synthesizing novel hybrids designed to target multiple disease pathways simultaneously.* By leveraging its unique structural features, \*\* 22281983128 could contribute significantly toward developing next-generation therapeutics with improved efficacy.*

2228198-31-8 (2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol) 関連製品

- 243128-44-1(2-Methyl-3,5-bis(trifluoromethyl)aniline)

- 1353855-60-3(5-FLUORO-2-CYCLOPROPYLBROMOBENZENE)

- 7472-18-6(6-Methylfuro3,4-cpyridine-3,4(1H,5H)-dione)

- 139420-55-6(2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone)

- 5059-37-0((3S,4S,5S,6R)-2-(Hydroxymethyl)-6-(1H-indol-1-yl)-tetrahydro-2H-pyran-3,4,5-triol)

- 1806749-24-5(3-Methoxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile)

- 56140-35-3(5-Methoxy-N,N,2-trimethylaniline)

- 1261879-56-4(Benzoic acid, 2-cyano-4-hydroxy-, methyl ester)

- 15088-90-1(Benzamide,4-(1-methylethyl)-N-phenyl-)

- 1261766-73-7(4-(3-Amino-5-methoxybenzoyl)pyridine)